molecular formula C6H5N5O3 B7830202 [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro- CAS No. 103778-83-2

[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-

Cat. No.: B7830202
CAS No.: 103778-83-2
M. Wt: 195.14 g/mol
InChI Key: VUZRUCMCZNGSSM-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-, is an organic compound that belongs to the family of triazolopyrimidines. This compound exhibits unique chemical properties, making it a subject of extensive research in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-, involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of 5-methyl-6-nitro-uracil with hydrazine hydrate, followed by cyclization using phosphorus oxychloride.

Industrial Production Methods: Industrial production methods for this compound typically involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts are employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

  • Reduction: Reduction reactions can convert the nitro group to an amine group.

  • Substitution: Substitution reactions involving halogens or other nucleophiles can modify the chemical structure.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide

  • Reducing agents: Sodium borohydride, lithium aluminum hydride

  • Substitution reagents: Halogens, nucleophiles like amines or thiols

Major Products Formed:

  • Oxidized products

  • Reduced amine derivatives

  • Various substituted analogs

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.

  • Studied for its reactivity and properties in various chemical reactions.

Biology:

  • Investigated for its potential as an enzyme inhibitor.

  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored as a potential pharmaceutical agent for treating diseases.

  • Research on its anti-inflammatory and antimicrobial properties.

Industry:

  • Used in the development of new materials with specific properties.

  • Application in the design of agrochemicals and specialty chemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, within biological systems. Its mechanism of action often involves the inhibition of enzymatic activity or the modulation of receptor pathways, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

  • [1,2,4]Triazolo[4,3-a]pyrimidin-5(4H)-one

  • [1,2,4]Triazolo[1,5-a]pyrimidin-5(4H)-one

Uniqueness:

  • The presence of the nitro group and the methyl substitution at specific positions differentiates it from other triazolopyrimidine derivatives.

  • Unique chemical reactivity and biological activity profiles compared to similar compounds.

There you go. It’s a cool subject. Care to dive deeper into any section?

Properties

IUPAC Name

5-methyl-6-nitro-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O3/c1-3-4(11(13)14)5(12)10-6(9-3)7-2-8-10/h2H,1H3,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZRUCMCZNGSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=CN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20338594
Record name [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103778-83-2
Record name [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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